The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Experimental Autoimmune Encephalomyelitis: A Technical Guide
The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2][3] The induction of EAE using the synthetic peptide fragment of Myelin Oligodendrocyte Glycoprotein, MOG(35-55), in susceptible mouse strains like C57BL/6, provides a robust and reproducible model to investigate the complex immunopathological mechanisms underlying MS and to evaluate potential therapeutic interventions.[2][4][5][6][7] This technical guide provides an in-depth overview of the role of MOG(35-55) in EAE pathogenesis, detailing the immunological cascade it initiates, comprehensive experimental protocols, and quantitative data on disease progression and pathology.
MOG(35-55) is a key encephalitogenic peptide that, when administered with adjuvants, triggers a potent autoimmune response directed against the myelin sheath of the CNS.[8] The resulting pathology is characterized by perivascular inflammatory infiltrates, demyelination, and axonal damage, leading to a progressive ascending paralysis that clinically mirrors aspects of MS.[3][8][9][10] The MOG(35-55)-induced EAE model is predominantly a CD4+ T cell-driven disease, with Th1 and Th17 cells playing a central role in orchestrating the inflammatory attack on the CNS.[11][12]
Core Pathogenic Mechanism of MOG(35-55)
The pathogenesis of MOG(35-55)-induced EAE is a multi-step process involving the activation of the peripheral immune system, infiltration of immune cells into the CNS, and subsequent inflammatory damage to myelin.
1. Antigen Presentation and T Cell Activation:
Following subcutaneous immunization, the MOG(35-55) peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, at the injection site and in the draining lymph nodes. These APCs process the peptide and present it via MHC class II molecules to naive CD4+ T cells.[13]
2. T Helper Cell Differentiation:
The presence of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, promotes a pro-inflammatory cytokine milieu. This environment, rich in cytokines like IL-12 and IL-23, drives the differentiation of MOG(35-55)-specific naive CD4+ T cells into pathogenic Th1 and Th17 effector cells.
-
Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which activate macrophages and enhance inflammation.
-
Th17 cells produce IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of inflammation.[12]
3. CNS Infiltration:
The administration of pertussis toxin (PTX) increases the permeability of the blood-brain barrier (BBB).[14] Activated pathogenic Th1 and Th17 cells, expressing specific adhesion molecules and chemokine receptors, are then able to cross the compromised BBB and enter the CNS.[11]
4. Reactivation and CNS Inflammation:
Within the CNS, the MOG(35-55)-specific T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that present the endogenous MOG peptide.[2] This reactivation triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines and chemokines, which further recruit a diverse array of immune cells, including macrophages, B cells, and other lymphocytes, to the CNS.[2]
5. Demyelination and Axonal Damage:
The sustained inflammatory environment within the CNS leads to the destruction of the myelin sheath by activated macrophages and other cytotoxic mechanisms. This demyelination disrupts nerve signal transmission and can be followed by axonal damage, leading to the characteristic neurological deficits observed in EAE.[9][10]
Quantitative Data in MOG(35-55) EAE
The following tables summarize typical quantitative data observed in the MOG(35-55)-induced EAE model in C57BL/6 mice. Values can vary between laboratories depending on the specific protocol and mouse substrain.
Table 1: Typical Clinical Course of MOG(35-55) EAE in C57BL/6 Mice
| Parameter | Value | Reference |
| Disease Incidence | 80-100% | [9][15] |
| Day of Onset | 9-14 days post-immunization | [5][15] |
| Peak of Disease | 14-21 days post-immunization | [15] |
| Mean Peak Clinical Score | 2.5 - 3.5 | [15] |
| Disease Course | Chronic-progressive | [3][6][7] |
Table 2: Immune Cell Infiltration in the CNS at Peak of EAE
| Cell Type | Marker | Percentage of CD45hi cells |
| T Helper Cells | CD4+ | 20-40% |
| Cytotoxic T Cells | CD8+ | 5-15% |
| B Cells | B220+/CD19+ | 5-10% |
| Macrophages/Monocytes | CD11b+Ly6G- | 30-50% |
| Neutrophils | CD11b+Ly6G+ | 5-15% |
Table 3: Pro-inflammatory Cytokine Levels in the CNS at Peak of EAE (pg/mg tissue)
| Cytokine | Control | EAE |
| IFN-γ | < 10 | 100 - 500 |
| IL-17A | < 5 | 50 - 200 |
| TNF-α | < 20 | 200 - 800 |
| IL-6 | < 15 | 150 - 600 |
| IL-1β | < 10 | 100 - 400 |
Experimental Protocols
Induction of Active EAE with MOG(35-55) in C57BL/6 Mice
This protocol describes the standard method for inducing a chronic-progressive form of EAE.
Materials:
-
MOG(35-55) peptide (synthesis grade, >95% purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles (27G or 30G)
Procedure:
-
Preparation of MOG(35-55)/CFA Emulsion:
-
Reconstitute lyophilized MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG(35-55) solution and CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer lock. Forcefully pass the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[15]
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
-
-
Histological Analysis of Demyelination and Inflammation
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Staining solutions: Luxol Fast Blue (LFB) for myelin, Hematoxylin and Eosin (H&E) for inflammation.
-
Antibodies for immunohistochemistry (e.g., anti-CD45 for immune cells, anti-Iba1 for microglia/macrophages).
Procedure:
-
Tissue Preparation:
-
At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and/or brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut 10-20 µm thick cryosections using a cryostat.
-
For demyelination assessment, perform LFB staining. Demyelinated areas will appear pale in contrast to the blue-stained healthy myelin.[6][10]
-
For inflammation assessment, perform H&E staining. Inflammatory infiltrates will be visible as clusters of dark-staining nuclei.[6][10]
-
For specific cell type identification, perform immunohistochemistry using appropriate primary and secondary antibodies.
-
Flow Cytometry Analysis of CNS Infiltrating Immune Cells
Materials:
-
Percoll gradient solutions (e.g., 30% and 70%)
-
Enzymes for tissue digestion (e.g., Collagenase D, DNase I)
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220, Ly6G) and intracellular cytokines (e.g., IFN-γ, IL-17A).
-
Flow cytometer
Procedure:
-
Isolation of CNS Mononuclear Cells:
-
Perfuse mice with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord and mechanically dissociate the tissue.
-
Digest the tissue with an enzyme cocktail (e.g., Collagenase D and DNase I) at 37°C.
-
Isolate mononuclear cells from the myelin debris by density gradient centrifugation using Percoll.[1]
-
-
Antibody Staining:
-
Stain the isolated cells with a cocktail of fluorescently labeled antibodies against cell surface markers.
-
For intracellular cytokine staining, stimulate the cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) in the presence of phorbol 12-myristate 13-acetate (PMA) and ionomycin before fixation, permeabilization, and staining with cytokine-specific antibodies.
-
-
Data Acquisition and Analysis:
Visualizations of MOG(35-55) EAE Pathogenesis
Caption: Workflow of MOG(35-55)-induced EAE.
Caption: Key signaling events in MOG(35-55) EAE.
Conclusion
The MOG(35-55)-induced EAE model remains an indispensable tool for MS research. Its ability to recapitulate key features of the human disease, particularly the inflammatory and demyelinating aspects, allows for detailed investigation into disease mechanisms and the preclinical evaluation of novel therapeutic strategies. A thorough understanding of the role of MOG(35-55) in initiating the pathogenic cascade, as outlined in this guide, is crucial for researchers aiming to unravel the complexities of neuroinflammation and develop effective treatments for multiple sclerosis.
References
- 1. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 3. Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 8. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 9. escholarship.org [escholarship.org]
- 10. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis [jove.com]
- 12. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 16. researchgate.net [researchgate.net]
